molecular formula C18H16Cl2N6OS B2986808 (4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone CAS No. 1251551-44-6

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

Cat. No.: B2986808
CAS No.: 1251551-44-6
M. Wt: 435.33
InChI Key: FAIWTFFYPOLJBW-UHFFFAOYSA-N
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Description

The compound (4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone is a complex organic molecule featuring a piperazine ring substituted with a dichlorophenyl group and a thiazole ring substituted with a pyrimidinylamino group

Mechanism of Action

Target of Action

The primary targets of this compound appear to be the D2, D3, and D4 dopamine receptors . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions.

Mode of Action

The compound interacts with its targets by binding to the D2, D3, and D4 receptors. The binding affinities range from Ki=1.4 to 1460 nM . The most potent analogue in this series demonstrated a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300 . This suggests that the compound has a higher affinity for the D3 receptor compared to the D2 and D4 receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone typically involves multi-step organic reactions:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,3-dichloroaniline with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminopyrimidine with α-haloketones under basic conditions.

    Coupling Reaction: The final step is the coupling of the piperazine intermediate with the thiazole intermediate. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as schizophrenia and depression.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone: can be compared with other similar compounds:

    Aripiprazole: A well-known antipsychotic that also contains a piperazine ring substituted with a dichlorophenyl group.

    Risperidone: Another antipsychotic with a similar piperazine structure but different substituents.

    Quetiapine: Contains a dibenzothiazepine structure, differing significantly but used for similar therapeutic purposes.

Uniqueness: : The unique combination of the thiazole and pyrimidine rings in This compound provides distinct pharmacological properties, potentially offering advantages in specificity and efficacy.

Conclusion

This compound: is a compound of significant interest due to its complex structure and potential applications in medicinal chemistry. Its synthesis involves multi-step reactions, and it undergoes various chemical transformations. The compound is actively researched for its therapeutic potential, particularly in treating neurological and psychiatric disorders, and stands out due to its unique structural features compared to similar compounds.

Properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N6OS/c19-12-3-1-4-14(15(12)20)25-7-9-26(10-8-25)16(27)13-11-28-18(23-13)24-17-21-5-2-6-22-17/h1-6,11H,7-10H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIWTFFYPOLJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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